molecular formula C33H37Si2 B14492368 CID 78065075

CID 78065075

Cat. No.: B14492368
M. Wt: 489.8 g/mol
InChI Key: KBVBWXSQPMEVOK-UHFFFAOYSA-N
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Description

CID 78065075 (chemical structure shown in Figure 1A of ) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its total ion chromatogram (TIC) and mass spectrum (Figures 1B and 1D) reveal distinct fragmentation patterns and retention times, suggesting a complex molecular structure likely containing aromatic or polyfunctional groups . The compound was isolated from a botanical source (unspecified in the evidence), with its content quantified across distillation fractions (Figure 1C). While its exact biological role remains unstated, its chromatographic behavior and structural features align with secondary metabolites such as terpenoids or phenolic derivatives, which are common in plant-based extracts .

Properties

Molecular Formula

C33H37Si2

Molecular Weight

489.8 g/mol

InChI

InChI=1S/C33H37Si2/c1-3-5-10-27-33(34(29-19-11-6-12-20-29)30-21-13-7-14-22-30)35(28-4-2,31-23-15-8-16-24-31)32-25-17-9-18-26-32/h4,6-9,11-26,33H,2-3,5,10,27-28H2,1H3

InChI Key

KBVBWXSQPMEVOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC([Si](C1=CC=CC=C1)C2=CC=CC=C2)[Si](CC=C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065075 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 78065075 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation of the compound.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties, which are essential for their intended applications.

Scientific Research Applications

CID 78065075 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78065075 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular pathways involved in the action of this compound are complex and are the subject of ongoing research to fully understand its mode of action.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Key Properties of CID 78065075 and Analogous Compounds

PubChem CID Compound Name Structural Class Key Features Biological/Functional Role Reference
78065075 Unspecified (this compound) Likely terpenoid/phenol GC-MS fragmentation suggests hydroxyl/carbonyl groups; isolated via distillation Potential antioxidant or antimicrobial
10153267 3-O-Caffeoyl Betulin Triterpenoid derivative Caffeoyl ester of betulin; amphiphilic structure with anti-inflammatory activity Inhibitor of steroid sulfotransferases
6481826 Hibiscus Acid Hydroxycitric acid derivative Chelates metal ions; inhibits fatty acid synthesis Anti-obesity, lipid metabolism modulation
5469634 Ginkgolic Acid 17:1 Alkylphenol Long-chain unsaturated phenolic acid; modulates protein interactions Inhibits SUMOylation enzymes
5280343 Quercetin Flavonoid Glycosylated form common in plants; radical scavenging Antioxidant, anti-inflammatory

Structural and Functional Insights

  • Hydrophobic vs. Amphiphilic Profiles: this compound shares chromatographic retention behavior with triterpenoids like 3-O-caffeoyl betulin (CID 10153267), which also partitions into nonpolar fractions during distillation . However, unlike the amphiphilic betulin derivative, this compound lacks ester-linked polar groups, as inferred from its mass spectrum .
  • Bioactivity Potential: While hibiscus acid (CID 6481826) and quercetin (CID 5280343) exhibit well-documented antioxidant properties, this compound’s bioactivity remains speculative.
  • Enzyme Interaction: Ginkgolic acid (CID 5469634) inhibits enzymes via hydrophobic interactions, a mechanism that this compound might share due to its likely aromatic backbone.

Analytical Methodologies

  • GC-MS vs. LC-ESI-MS: this compound was characterized using GC-MS, whereas compounds like ginsenosides () require LC-ESI-MS with collision-induced dissociation (CID) for structural elucidation due to their higher polarity and molecular weight .
  • Quantitative Comparison : this compound’s concentration in distillation fractions (Figure 1C) contrasts with the standardized quantification of bioactive compounds like hibiscus acid, which are typically quantified via HPLC-UV .

Research Findings and Limitations

  • Key Similarities: this compound and its analogs (e.g., triterpenoids, phenolic acids) are often bioactive secondary metabolites with roles in plant defense or human health .
  • Contradictions: While this compound’s GC-MS profile suggests a terpenoid backbone, its fragmentation lacks the characteristic ions of known terpenoids like betulin (CID 72326), raising questions about its classification .
  • Gaps: No in vitro or in vivo studies validate this compound’s bioactivity, unlike well-studied compounds such as quercetin or ginkgolic acid .

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